![molecular formula C26H35N5O2 B2853127 N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-39-5](/img/structure/B2853127.png)
N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related compounds such as benzyltetrahydroisoquinoline alkaloids and various quinolone derivatives shows significant interest in their synthesis, characterization, and potential applications in medicinal chemistry. For instance, studies on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through remarkable cyclopropanation processes highlight innovative approaches to creating complex quinoline-based structures with potential bioactivity (Szakonyi & Fülöp, 2002). Such methodologies could be relevant for the synthesis of the compound , considering its structural similarity to quinoline derivatives.
Potential Antimicrobial and Antibacterial Activities
Compounds containing quinoline and isoquinoline moieties have been explored for their antimicrobial and antibacterial properties. For example, novel quinazolines were synthesized and evaluated as potential antimicrobial agents, showing promising results against various bacterial strains (Desai et al., 2007). This suggests that related compounds, including N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, may possess antibacterial or antimicrobial capabilities worth investigating.
Neuropharmacological Applications
The neuropharmacological potential of compounds related to N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is highlighted in studies exploring isoquinolines as antagonists of certain receptors (Humphreys et al., 1998). These findings indicate a possible avenue for the development of novel therapeutic agents targeting specific neurological pathways or disorders.
Applications in Sensor Technology
Additionally, the development of fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline derivatives for metal ion detection exemplifies the versatility of quinoline and isoquinoline derivatives in analytical chemistry (Liu et al., 2014). Such compounds, including those structurally related to the compound , could be utilized in the design of highly sensitive and selective sensors for environmental monitoring or biochemical analysis.
properties
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-29-13-15-31(16-14-29)24(22-10-11-23-21(17-22)9-6-12-30(23)2)19-28-26(33)25(32)27-18-20-7-4-3-5-8-20/h3-5,7-8,10-11,17,24H,6,9,12-16,18-19H2,1-2H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUWEDXKPYYURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
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